![molecular formula C17H17BrN2O4S2 B2772964 Ethyl 6-acetyl-2-(5-bromothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 864858-03-7](/img/structure/B2772964.png)
Ethyl 6-acetyl-2-(5-bromothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including an acetyl group, a bromothiophene group, a carboxamido group, and a tetrahydrothieno[2,3-c]pyridine group. These groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings and functional groups. The bromothiophene and tetrahydrothieno[2,3-c]pyridine groups would contribute to the three-dimensionality of the molecule .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the electrophilic bromine atom on the thiophene ring and the nucleophilic amine group in the carboxamido group . These groups could potentially undergo various substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of multiple polar groups and a bromine atom could make the compound relatively dense and high-boiling .Scientific Research Applications
Medicinal Chemistry: Anticancer Properties
Thiophene derivatives, such as the compound , have been extensively studied for their potential anticancer properties. They are known to interact with various biological targets and pathways that are crucial in cancer development and progression. The compound’s structural complexity allows it to bind with high affinity to specific proteins or DNA sequences, potentially inhibiting cancer cell growth or inducing apoptosis .
Organic Semiconductors
The thiophene moiety within the compound is of great interest in the field of organic semiconductors. Thiophene-based molecules have been used to develop organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The compound’s ability to conduct electricity while maintaining stability under various conditions makes it a valuable material for electronic devices .
Corrosion Inhibitors
In industrial chemistry, thiophene derivatives are utilized as corrosion inhibitors. The compound’s structure can be tailored to form protective layers on metals, preventing oxidation and degradation. This application is particularly important in extending the life of machinery and infrastructure .
Anti-inflammatory Drugs
The anti-inflammatory properties of thiophene derivatives are well-documented. Compounds like Ethyl 6-acetyl-2-(5-bromothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate can be designed to modulate the body’s inflammatory response, providing relief from conditions such as arthritis and other inflammatory diseases .
Antimicrobial Agents
Research has shown that thiophene derivatives exhibit antimicrobial activity against a range of pathogens. The compound’s structure can disrupt bacterial cell walls or interfere with vital enzymes, making it a candidate for developing new antibiotics or antiseptics .
Neurological Disorders Treatment
Thiophene derivatives have been explored for their potential in treating neurological disorders. The compound’s ability to cross the blood-brain barrier and interact with central nervous system receptors suggests it could be useful in managing conditions like epilepsy, anxiety, and depression .
Safety and Hazards
properties
IUPAC Name |
ethyl 6-acetyl-2-[(5-bromothiophene-2-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O4S2/c1-3-24-17(23)14-10-6-7-20(9(2)21)8-12(10)26-16(14)19-15(22)11-4-5-13(18)25-11/h4-5H,3,6-8H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKVGVNGPYWKODD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3=CC=C(S3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-acetyl-2-(5-bromothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2772884.png)
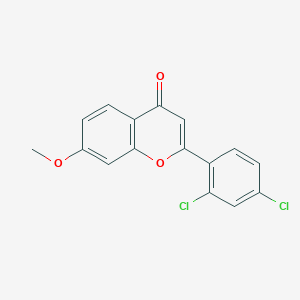

![(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-phenylpropanenitrile](/img/structure/B2772890.png)
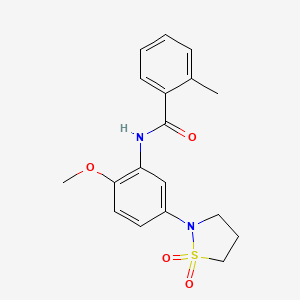
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2772892.png)
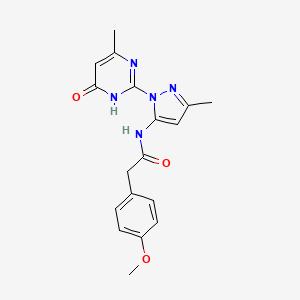
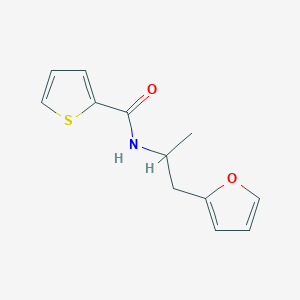
![methyl 4-[3-(4-hydroxyphenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate](/img/structure/B2772897.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2772898.png)
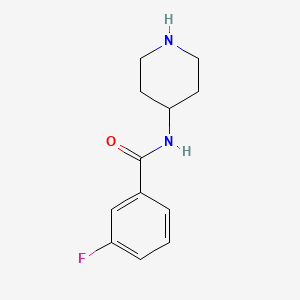
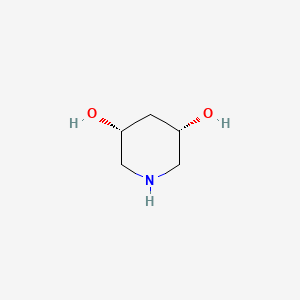
![2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-mesitylacetamide](/img/structure/B2772902.png)
![N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2772904.png)